3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane
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Overview
Description
3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane is an organic compound that belongs to the class of sulfonyl oxiranes. This compound is characterized by the presence of a benzenesulfonyl group attached to an oxirane ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of benzenesulfonyl chloride with 2-tert-butyl-2-methyloxirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding sulfonyl diols.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfide derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl diols
Reduction: Sulfinyl or sulfide derivatives
Substitution: Sulfonamides or sulfonate esters
Scientific Research Applications
3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane has several applications in scientific research:
Biology: The compound can be used to study the effects of sulfonyl groups on biological molecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane involves the reactivity of the oxirane ring and the sulfonyl group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The sulfonyl group can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane.
2-tert-Butyl-2-methyloxirane: Another precursor used in the synthesis.
Sulfonyl oxiranes: A class of compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a benzenesulfonyl group and an oxirane ring, which imparts distinct reactivity and versatility in chemical reactions. The tert-butyl and methyl substituents further enhance its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
651726-45-3 |
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Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-tert-butyl-2-methyloxirane |
InChI |
InChI=1S/C13H18O3S/c1-12(2,3)13(4)11(16-13)17(14,15)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI Key |
BWPDZZJGNGAIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)S(=O)(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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